(3-(1H-pyrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
Description
The compound “(3-(1H-pyrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” is a structurally complex molecule featuring a central methanone group linked to two distinct heterocyclic substituents:
- 3-(1H-Pyrazol-1-yl)phenyl group: A phenyl ring substituted at the 3-position with a pyrazole moiety.
- 7-(Furan-2-yl)-1,4-thiazepan-4-yl group: A seven-membered 1,4-thiazepane ring (containing sulfur and nitrogen) substituted at the 7-position with a furan ring. The thiazepane’s conformational flexibility and the furan’s oxygen atom may influence electronic properties and solubility.
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(3-pyrazol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(15-4-1-5-16(14-15)22-9-3-8-20-22)21-10-7-18(25-13-11-21)17-6-2-12-24-17/h1-6,8-9,12,14,18H,7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAHVMCTFZKZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-pyrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound combines a pyrazole moiety with a thiazepane and furan ring, suggesting a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound may involve several key mechanisms:
- Enzyme Inhibition : This compound is believed to inhibit various enzymes, including protein kinases, which are crucial in cell signaling pathways. Such inhibition can lead to altered cellular responses, potentially impacting cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It may modulate pathways related to apoptosis (programmed cell death), inflammation, and the cell cycle, enhancing its therapeutic profile against diseases like cancer and infections .
Antitumor Activity
Research indicates that derivatives similar to this compound exhibit significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, thereby disrupting cancer cell mitosis and leading to cell death .
Anti-inflammatory Properties
Studies have demonstrated that compounds containing pyrazole and thiazepane rings can exhibit anti-inflammatory effects. For example, certain derivatives were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showing promising results comparable to standard anti-inflammatory drugs like dexamethasone .
Antiviral Effects
Some studies have also explored the antiviral potential of related compounds. For instance, modifications in the phenyl moiety allowed for tuning biological properties towards enhanced antiviral activity .
Study 1: Antitumor Evaluation
A series of synthesized pyrazole derivatives were evaluated for their antitumor effects in vitro. The study revealed that specific structural modifications led to increased cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth .
Study 2: Anti-inflammatory Activity Assessment
In a model of carrageenan-induced paw edema in rats, several pyrazole derivatives exhibited significant anti-inflammatory effects. The most potent compounds showed up to 85% inhibition of inflammation at optimal doses, indicating their potential as therapeutic agents in inflammatory diseases .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the methanone family, where the central carbonyl group bridges two heterocyclic systems. Key analogues include:
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) . These derivatives share a pyrazole-thiophene core but differ in substituents (cyano, amino, ester groups) and ring size.
Q & A
Q. What are the key synthetic routes for (3-(1H-pyrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including: (i) Formation of the 1,4-thiazepane ring via cyclization of a thiol-containing precursor with a dihalide or epoxide under basic conditions. (ii) Coupling of the furan-2-yl moiety using cross-coupling catalysts (e.g., Pd-mediated reactions). (iii) Introduction of the pyrazole-phenyl group via nucleophilic substitution or Suzuki-Miyaura coupling . Optimization requires precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios. Retrosynthetic analysis can identify viable precursors and intermediates .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and ring conformations (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out side products .
Q. What preliminary biological screening strategies are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
- Enzyme inhibition studies : Test against kinases or proteases (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric substrates .
- Microbial susceptibility testing : Evaluate antibacterial/antifungal activity via disk diffusion or microdilution methods .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets and binding modes?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., HIV-1 protease, EGFR kinase). Focus on hydrogen bonding with the pyrazole N-atom and hydrophobic contacts with the thiazepane ring .
- Pharmacophore mapping : Identify critical features (e.g., aromaticity, hydrogen bond acceptors) using tools like Schrödinger’s Phase .
- ADMET prediction : Employ SwissADME or ADMETLab to estimate solubility, metabolic stability, and toxicity risks .
Q. What strategies can address low yields during the final coupling step of the synthesis?
- Methodological Answer :
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) while improving regioselectivity .
- Protecting groups : Temporarily block reactive sites (e.g., furan oxygen) with TBS or acetyl groups to prevent side reactions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Analog synthesis : Modify substituents systematically (e.g., replace furan with thiophene or phenyl groups) and compare bioactivity .
- 3D-QSAR modeling : Generate contour maps using CoMFA/CoMSIA to correlate steric/electronic features with activity .
- Crystallography : Resolve X-ray structures of protein-ligand complexes (e.g., PDB deposition) to guide rational design .
Q. What methodologies assess the compound’s stability under physiological or storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) for 1–4 weeks. Monitor degradation via HPLC .
- Accelerated stability testing : Store at 25°C/60% RH for 6 months and quantify decomposition products using LC-MS .
- Cryopreservation analysis : Evaluate solubility and aggregation in DMSO stocks (−80°C) using dynamic light scattering (DLS) .
Q. How can contradictions in biological data (e.g., variable IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardized protocols : Validate cell culture conditions (e.g., passage number, serum type) and assay parameters (e.g., incubation time) .
- Meta-analysis : Pool data from multiple studies (≥3 independent replicates) and apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .
- Orthogonal assays : Confirm activity using alternative methods (e.g., apoptosis flow cytometry vs. MTT for cytotoxicity) .
Critical Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
